
(2-t-Butoxy-4-fluorophenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-tert-butoxy-4-fluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This specific compound features a tert-butoxy group and a fluorine atom on the phenyl ring, enhancing its reactivity and selectivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-tert-butoxy-4-fluorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Time: Several hours to ensure complete reaction
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of (2-tert-butoxy-4-fluorophenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors with efficient stirring and temperature control
Purification: Filtration to remove unreacted magnesium and by-products
Storage: The final product is stored in sealed containers under an inert atmosphere to maintain its stability.
化学反応の分析
Types of Reactions
(2-tert-butoxy-4-fluorophenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Alkyl Halides: Methyl iodide, ethyl bromide
Catalysts: Palladium or nickel catalysts for coupling reactions
Solvents: Tetrahydrofuran, diethyl ether
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Alkanes: From nucleophilic substitution with alkyl halides
Biaryl Compounds: From Suzuki-Miyaura coupling reactions
科学的研究の応用
(2-tert-butoxy-4-fluorophenyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Formation of complex molecules through carbon-carbon bond formation.
Pharmaceuticals: Synthesis of intermediates for drug development.
Materials Science: Preparation of functionalized materials with specific properties.
Catalysis: Used as a reagent in catalytic processes to enhance reaction efficiency.
作用機序
The mechanism of action of (2-tert-butoxy-4-fluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The molecular targets include carbonyl groups, alkyl halides, and aryl halides. The pathways involved are:
Formation of Carbon-Carbon Bonds: Through nucleophilic addition or substitution.
Catalytic Cycles: Involving palladium or nickel catalysts in coupling reactions.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
(2-tert-butoxy-4-fluorophenyl)magnesium bromide is unique due to the presence of both a tert-butoxy group and a fluorine atom on the phenyl ring. This combination enhances its reactivity and selectivity compared to other Grignard reagents. The tert-butoxy group provides steric hindrance, while the fluorine atom increases the electron-withdrawing effect, making it a versatile reagent in organic synthesis.
特性
分子式 |
C10H12BrFMgO |
|---|---|
分子量 |
271.41 g/mol |
IUPAC名 |
magnesium;1-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene-4-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-6-4-5-8(11)7-9;;/h4-5,7H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
CMQHINWPDUDXOU-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


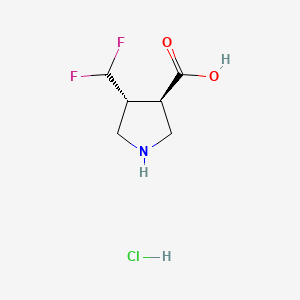
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
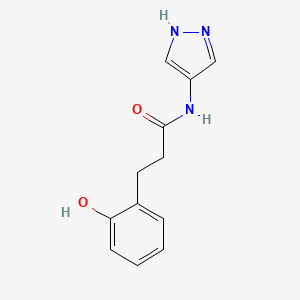
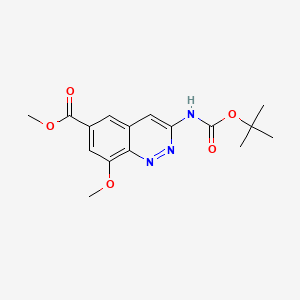
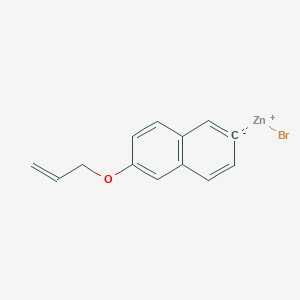
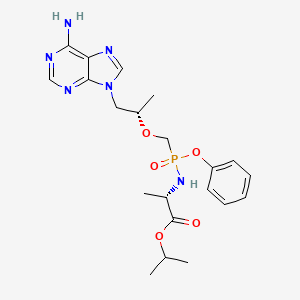
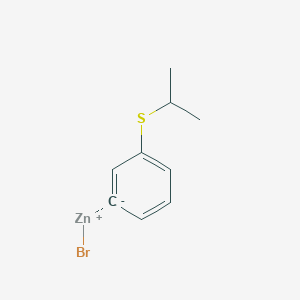
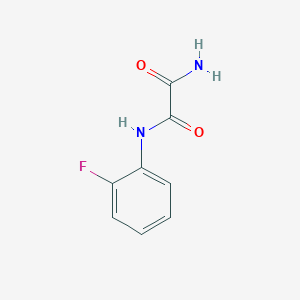


![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)
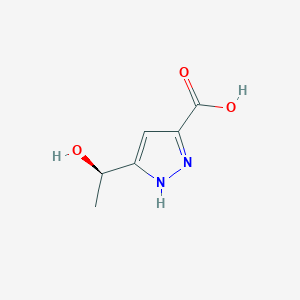
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
